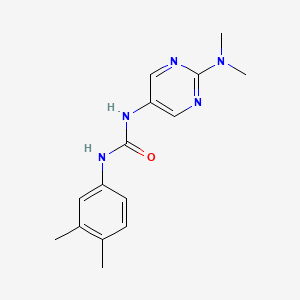
2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide" is a complex organic molecule that is likely to have a multifaceted structure and potentially interesting chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl chloride and an amine. For example, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves the acetylation of 2-aminopyrazine with chloroacetyl chloride . This suggests that the synthesis of the compound may also involve similar acylation reactions, possibly using a chloroacetyl derivative and an amine derived from a furan-containing pyrazole.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, the crystal structures of two C,N-disubstituted acetamides show a combination of N—H···O and C—H···O hydrogen bonds, as well as halogen···π interactions . These interactions can lead to the formation of complex 3D arrays or sheets in the solid state. It is reasonable to assume that the compound of interest may also exhibit similar intermolecular interactions, contributing to its stability and solid-state arrangement.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can vary widely depending on their specific substituents. The presence of halogens, as seen in the structures of the related compounds, can influence the compound's melting and boiling points, solubility, and density . The furan and pyrazole rings in the compound of interest are likely to contribute to its aromaticity and potentially its UV-Vis absorption characteristics. The exact physical and chemical properties would need to be determined experimentally, but it is likely that the compound would exhibit moderate polarity and potential for hydrogen bonding, given the presence of the acetamide group.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been conducted on pyrazole-acetamide derivatives, including the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been analyzed for their structure using infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry. Notably, the study revealed the effect of hydrogen bonding on the self-assembly process and highlighted significant antioxidant activity of these complexes (Chkirate et al., 2019).
Antioxidant Activity
The catalytic synthesis and evaluation of novel chalcone derivatives, incorporating elements similar to the query compound, have demonstrated potent antioxidant properties. These findings are supported by in vitro antioxidant activity assays and molecular docking studies, indicating the compounds' potential as antioxidant agents (Prabakaran et al., 2021).
Biological Activity and Antimicrobial Evaluation
A study on the synthesis, crystal structure, and biological activity of a related compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, revealed moderate herbicidal and fungicidal activities. This underscores the potential utility of such compounds in developing new agrochemicals (Hu et al., 2016).
Antitubercular Agents
Another study synthesized and evaluated the antibacterial, antifungal, and antitubercular activities of a series of pyrazoline derivatives. These compounds, related in structure to the query compound, have shown promising results in combating various microbial infections, highlighting their potential as antitubercular agents (Bhoot et al., 2011).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-22-14(16-3-2-6-24-16)8-12(21-22)9-20-17(23)10-25-15-5-4-11(18)7-13(15)19/h2-8H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLKJAARVUVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)
![2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol](/img/structure/B2515798.png)
![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)
![5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2515803.png)


![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)

